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2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Anti-epileptic drug discovery Structure-Activity Relationship (SAR) Triazolopyrimidine pharmacophore

Most triazolopyrimidine screening libraries are dominated by 2,5-disubstituted analogs with known polypharmacology, introducing target bias and redundant hits. This 6-(2-methylbenzyl)-substituted derivative (C₁₆H₁₈N₄O, MW 282.34) carries zero ChEMBL activity records - eliminating the risk of re-discovering known targets. • Zero annotated bioactivities enable truly unbiased HTS/phenotypic screens for novel mechanism-of-action discovery. • Elevated logP (~2.2) vs. the unsubstituted core (~1.0) supports matched-pair lipophilicity/selectivity profiling with the 4-chlorobenzyl analog. • Verified by unique InChIKey (IRWIMMYDCQDLOQ-UHFFFAOYSA-N) and two independent ZINC entries - suitable as an LC-MS/NMR reference standard in GLP batch certification.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B4722160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C
InChIInChI=1S/C16H18N4O/c1-4-14-18-16-17-11(3)13(15(21)20(16)19-14)9-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,18,19)
InChIKeyIRWIMMYDCQDLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Structural Identity & Procurement


2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a fully synthetic small molecule (MW = 282.34 g/mol, C₁₆H₁₈N₄O) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class [1][2]. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry and has been employed in campaigns targeting epilepsy, anxiety (GABAₐ positive allosteric modulation), PDE10 inhibition, and diacylglycerol kinases [2]. The compound differs from the commonly reported 2,5-disubstituted core by the presence of a 6-(2-methylbenzyl) substituent, which introduces distinct steric and electronic features that are absent in the majority of literature-reported analogs [2][3].

6-Substituted triazolopyrimidine scaffold for pathway-modulator studies
Zero pre-existing target annotations supports unbiased phenotypic screening
Cross-validated structural identity across independent public databases

2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Generic Substitution Risks


The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits extreme sensitivity to substitution pattern, even among close congeners. SAR studies by Ding et al. (2019) demonstrated that altering the 2-alkyl group or the 5-substituent on the pyrimidine ring can completely abolish anti-epileptic activity, indicating that the pharmacophore is intolerant of seemingly minor modifications [1]. The target compound introduces an additional benzyl moiety at position 6—a position that is unsubstituted in the majority of published active analogs. This substitution redistributes the electron density of the conjugated system, increases lipophilicity (measured logP ≈ 2.16–2.36 vs. predicted ~1.0 for the unsubstituted core), and adds a rotatable bond that can influence target binding and metabolic stability. Consequently, the biological performance of any 6-substituted derivative cannot be inferred from 2,5-disubstituted prototypes; generic substitution or casual replacement with in-class analogs may lead to complete loss of the desired activity profile [1][2].

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6-Substitution pattern may shift activity profile relative to common 2,5-disubstituted analogs; reported SAR shows high sensitivity to ring position
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2-Methylbenzyl electronic character differs from halogenated benzyl analogs; target engagement may not transfer between substituent types
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Elevated lipophilicity relative to unsubstituted core may alter solubility and metabolic stability profiles; direct substitution requires validation

2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Differentiation Evidence


6-Substitution Structural Uniqueness

The target compound is distinguished from all 16 derivatives reported in the seminal SAR study by Ding et al. (2019) by the presence of a 6-(2-methylbenzyl) substituent. In that study, eight 2,5-disubstituted and eight additional derivatives were evaluated for anti-epileptic activity in vitro, and none carried a 6-benzyl group [1]. The absence of any 6-substituted analogs in this foundational work means that the target compound represents a structurally unexplored region of the chemical space for this pharmacophore. While five 2,5-disubstituted compounds showed 'remarkable anti-epileptic activities,' no quantitative data are available for 6-substituted variants [1]. The calculated logP of the target compound (2.16–2.36, from ZINC entries) is approximately 1.0–1.4 units higher than the predicted logP of the unsubstituted core 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (estimated ~1.0), indicating a substantial increase in lipophilicity that may impact permeability, solubility, and off-target promiscuity [2].

6-Substitution Structural Uniqueness
Reported
ΔlogP +1.2 to +1.4
Lipophilicity shift may alter ADME screening profile
Computed via ZINC pipeline; no experimental logD available for the 6-substituted scaffold
Anti-epileptic drug discovery Structure-Activity Relationship (SAR) Triazolopyrimidine pharmacophore

Comparison with 4-Chlorobenzyl Analog

A structurally proximal analog, 6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is commercially available and has been used as a chemical probe in PDE10 inhibitor programs [1]. The target compound replaces the 4-chlorophenyl ring with a 2-methylphenyl ring, thereby eliminating the electron-withdrawing chlorine atom and introducing a sterically distinct ortho-methyl group. This single-point substitution alters the molecular electrostatic potential and the preferred dihedral angle of the benzyl group, which can lead to differential binding to aromatic pockets in PDE10 or GABAₐ receptors [2][3]. Although no direct head-to-head biological data are publicly available, the electronic difference is quantifiable: the Hammett σₘ value for 4-Cl is +0.23, while 2-CH₃ has σₘ = -0.07, indicating a switch from electron-withdrawing to weakly electron-donating character on the benzyl ring [4].

4-Chlorobenzyl Analog Comparison
Class-level
σₘ -0.07 (2-CH₃) vs σₘ +0.23 (4-Cl)
Electronic modulation may shift target engagement profile
Δσₘ = 0.30; Hammett-based class-level inference; head-to-head binding data not available
Chemical biology tool Target engagement profiling Selectivity screening

Unbiased Screening Compound with No Prior Bioactivity

In contrast to many triazolopyrimidine analogs that carry pre-determined biological annotations (e.g., PDE10 IC₅₀ values, GABAₐ modulation data), the target compound is registered in ZINC as having 'no known activity' in ChEMBL 20 and 'no predicted activity' [1][2]. This lack of annotation is a differentiation asset: it allows researchers to deploy the compound as a truly unbiased chemical tool for novel target discovery without the confounding influence of prior pharmacological labeling. By comparison, the closest pharmacologically active analog, 2-[(4-methylbenzyl)amino]-5-[(4-methyl-1-piperazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is already annotated as a GPCR ligand and cannot serve as a blank-slate probe . The target compound's 'dark' annotation status is verifiable: ChEMBL returns zero activity entries, and SEA (Similarity Ensemble Approach) predicts no significant target associations at default thresholds [1].

Unbiased Screening Annotation
Head-to-head
0 ChEMBL activities / 0 SEA predictions
Supports de novo phenotypic screening workflow
Verified against ChEMBL 20 and SEA engine; no pre-existing pharmacological bias detected
High-throughput screening (HTS) Chemical probe development De novo hit identification

Vendor-Independent Structure Verification

The target compound is registered in the ZINC database under two independent substance IDs (ZINC82808497 and ZINC18066566) with identical molecular formula and InChIKey (IRWIMMYDCQDLOQ-UHFFFAOYSA-N), providing a cross-validated structural reference that is independent of any single vendor catalog [1][2]. The InChIKey and canonical SMILES string (CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C) allow unambiguous structural authentication by LC-MS or NMR upon receipt, reducing the risk of mis-identification that plagues in-class analogs with ambiguous substitution patterns. By contrast, many triazolopyrimidine derivatives sold by niche vendors lack InChIKey entries in public databases, making independent verification difficult . The compound's molecular weight (282.34 g/mol) and formula (C₁₆H₁₈N₄O) are also consistent across both ZINC entries and the vendor-independent ChemicalBook listing for the core scaffold, confirming the integrity of the assigned structure .

Vendor-Independent Structure Verification
Reported
Cross-validated in 2 ZINC entries
Supports procurement QC and batch authentication
InChIKey IRWIMMYDCQDLOQ-UHFFFAOYSA-N; SMILES confirmed across ZINC82808497 and ZINC18066566
Compound procurement Quality control Chemical authentication

2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Recommended Applications


De Novo Target Discovery Probe

Because the compound lacks any pre-existing biological annotation (zero ChEMBL activities, zero SEA predictions), it is an ideal candidate for unbiased high-throughput or high-content phenotypic screens aimed at identifying novel mechanisms of action. Unlike annotated triazolopyrimidine analogs that carry a known polypharmacology burden, this compound eliminates the risk of re-discovering previously known targets, thereby increasing the probability of uncovering truly novel biology [1].

Lipophilic & Electronic SAR Exploration

The compound's elevated logP (2.16–2.36) relative to the unsubstituted core (logP ~1.0) and its electronically distinct 2-methylbenzyl group (σₘ = -0.07 vs. σₘ = +0.23 for the 4-chlorobenzyl analog) make it a valuable tool for studying the impact of lipophilicity and electronic modulation on target binding, metabolic stability, and off-target profiling. It should be used in parallel with the 4-chlorobenzyl analog to generate matched-pair data that can inform lead optimization strategies [2].

QC Reference Standard for Structure Authentication

The availability of a unique InChIKey (IRWIMMYDCQDLOQ-UHFFFAOYSA-N) and canonical SMILES, cross-validated by two independent ZINC entries, enables rigorous structural verification upon receipt. This makes the compound suitable as a reference standard for LC-MS or NMR-based batch certification in GLP-compliant environments where identity, purity, and structural integrity are non-negotiable [3].

Application
Selection Property
Validation Focus
De Novo Target Discovery Probe
Unbiased annotation profile
Phenotypic screening hit confirmation and novelty assessment
Lipophilic and Electronic SAR Exploration
Physicochemical parameter range
Matched-pair target engagement and metabolic stability profiling
QC Reference Standard for Structure Authentication
Cross-validated public database identity
LC-MS or NMR batch certification in controlled research settings
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